molecular formula C4H10S4 B14418298 Disulfide, bis((methylthio)methyl) CAS No. 85544-38-3

Disulfide, bis((methylthio)methyl)

Cat. No.: B14418298
CAS No.: 85544-38-3
M. Wt: 186.4 g/mol
InChI Key: QLDCJQYUNZUCHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, bis((methylthio)methyl) typically involves the reaction of methylthiol with a suitable oxidizing agent. One common method is the oxidation of methylthiol using hydrogen peroxide or iodine as the oxidizing agent . The reaction can be represented as follows:

[ 2 \text{CH}_3\text{SH} + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{S-SCH}_3 + 2 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of disulfide, bis((methylthio)methyl) may involve continuous processes where methylthiol is oxidized in the presence of a catalyst. The use of catalysts such as iodine can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis((methylthio)methyl) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to methylthiol using reducing agents like lithium aluminum hydride.

    Substitution: The disulfide bond can be cleaved and substituted with other groups in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, and peracetic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiolate anions, alkyl halides.

Major Products Formed

    Oxidation: Methyl methanethiosulfinate, methyl methanethiosulfonate.

    Reduction: Methylthiol.

    Substitution: Various substituted disulfides depending on the nucleophile used.

Scientific Research Applications

Disulfide, bis((methylthio)methyl) has several applications in scientific research:

Mechanism of Action

The mechanism of action of disulfide, bis((methylthio)methyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo disulfide exchange reactions, where the sulfur atoms act as nucleophiles, electrophiles, and leaving groups . This process is essential for the formation and rearrangement of disulfide bonds in proteins.

Comparison with Similar Compounds

Disulfide, bis((methylthio)methyl) can be compared with other similar compounds such as:

    Dimethyl disulfide: Similar structure but lacks the methylthio groups.

    Diethyl disulfide: Contains ethyl groups instead of methyl groups.

    Dipropyl disulfide: Contains propyl groups instead of methyl groups.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variation in alkyl groups .

Properties

CAS No.

85544-38-3

Molecular Formula

C4H10S4

Molecular Weight

186.4 g/mol

IUPAC Name

methylsulfanyl-(methylsulfanylmethyldisulfanyl)methane

InChI

InChI=1S/C4H10S4/c1-5-3-7-8-4-6-2/h3-4H2,1-2H3

InChI Key

QLDCJQYUNZUCHD-UHFFFAOYSA-N

Canonical SMILES

CSCSSCSC

Origin of Product

United States

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